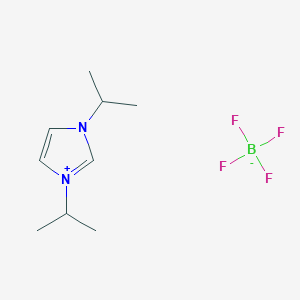

1,3-Diisopropylimidazolium tetrafluoroborate

Description

Propriétés

IUPAC Name |

1,3-di(propan-2-yl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h5-9H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKQPXYUPOKHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)N1C=C[N+](=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584748 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-34-4 | |

| Record name | 1,3-Di(propan-2-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diisopropylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ion Exchange Resins

Functionalized resins (e.g., Amberlyst®) pre-loaded with BF₄⁻ ions can facilitate chloride-to-tetrafluoroborate exchange. This method reduces solvent use but requires longer reaction times (24–48 hours).

Electrochemical Synthesis

Emerging protocols employ electrochemical cells to generate tetrafluoroborate anions in situ. Although energy-intensive, this approach minimizes byproduct formation.

Quality Control and Characterization

Rigorous analytical protocols ensure compliance with pharmaceutical and industrial standards:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR verify anion exchange completeness.

-

Elemental Analysis: Confirms empirical formula alignment (C₉H₁₇BF₄N₂).

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 240.05 g/mol | |

| Melting Point | 62–79°C | |

| Solubility | Soluble in polar organic solvents |

Challenges and Optimization

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diisopropylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.

Coordination Reactions: The compound can form coordination complexes with transition metals, making it useful as a ligand in catalysis.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

Transition Metals: For coordination reactions, transition metals such as palladium and platinum are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolium salts, while coordination reactions can form metal-imidazolium complexes .

Applications De Recherche Scientifique

Electrolytes in Energy Storage

1,3-Diisopropylimidazolium tetrafluoroborate is primarily utilized as an ionic liquid electrolyte in batteries and supercapacitors. Its advantages over traditional electrolytes include:

- Enhanced Stability : The compound exhibits thermal and electrochemical stability, which is critical for energy storage devices.

- Improved Conductivity : It provides higher ionic conductivity compared to conventional liquid electrolytes, leading to better energy efficiency.

Case Study : Research has demonstrated that incorporating this compound into lithium-ion batteries significantly improves charge-discharge rates and overall battery life .

Catalysis

This compound serves as an effective catalyst in various organic reactions. Its role includes:

- Facilitating Reaction Rates : It enhances the rate of chemical reactions due to its ability to stabilize transition states.

- Selectivity : The compound is particularly valuable in pharmaceutical synthesis where selectivity is crucial.

Case Study : In a study focused on the synthesis of pharmaceuticals, this compound was used to catalyze cross-coupling reactions, yielding products with high purity and yield .

Green Solvent Applications

Due to its low volatility and toxicity, this ionic liquid is employed as a green solvent in chemical processes. Its characteristics include:

- Environmental Friendliness : It reduces the environmental impact associated with traditional organic solvents.

- High Performance : Maintains effective solvation properties while minimizing waste.

Case Study : In green chemistry applications, this compound has been successfully used in the extraction of bioactive compounds from natural sources, demonstrating its efficacy as a sustainable solvent .

Separation Processes

The compound is effective in various separation techniques such as liquid-liquid extraction. Its applications include:

- Purification of Compounds : It aids in the efficient purification of valuable chemical products.

- Selective Extraction : The ionic liquid allows for selective extraction based on solubility differences.

Case Study : A study highlighted its use in the separation of rare earth elements from industrial waste streams, showcasing its potential for resource recovery .

Electrochemical Sensors

This compound is also employed in developing advanced electrochemical sensors. Its features include:

- High Sensitivity and Selectivity : The ionic liquid enhances the sensitivity of sensors used for detecting environmental pollutants and biological markers.

- Stability Under Various Conditions : Suitable for use in diverse environments without degradation.

Case Study : An electrochemical sensor utilizing this compound was developed for detecting heavy metals in water samples, achieving lower detection limits compared to conventional sensors .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 1,3-Diisopropylimidazolium tetrafluoroborate involves multiple pathways:

Anti-inflammatory Effects: The compound reduces inflammation by decreasing the expression of monocyte chemoattractant protein-1 (MCP-1) and enhancing matrix metalloproteinase-mediated extracellular matrix remodeling.

Anti-fibrotic Effects: It reduces collagen deposition in the liver, which is mediated by the same pathways involved in its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Bis(1-methylethyl)-1H-imidazolium tetrafluoroborate

- 1,3-Di-isopropyl-imidazol-2-ylidinium tetrafluoroborate

- N,N′-Di-isopropyl-imidazolium tetrafluoroborate

Uniqueness

1,3-Diisopropylimidazolium tetrafluoroborate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and form stable complexes with transition metals. Its anti-inflammatory and anti-fibrotic properties also distinguish it from other similar compounds .

Activité Biologique

1,3-Diisopropylimidazolium tetrafluoroborate (DPIM) is an imidazolium salt that has garnered attention for its potential biological activities, particularly in the context of inflammation and fibrosis. This article explores the biochemical properties, mechanisms of action, and research findings related to the biological activity of DPIM.

DPIM exhibits significant biochemical properties, primarily functioning as a catalyst in various reactions. It interacts with enzymes and proteins, facilitating or inhibiting specific biochemical pathways. Notably, it has been shown to influence matrix metalloproteinases (MMPs), which are critical for extracellular matrix remodeling. The compound's interaction with MMPs leads to the degradation of extracellular matrix components, crucial for tissue repair and remodeling .

The primary mechanism through which DPIM exerts its effects involves targeting the extracellular matrix (ECM) proteins in the liver. Specifically, it reduces the expression of monocyte chemoattractant protein-1 (MCP-1) and enhances MMP-mediated ECM remodeling. This results in a significant reduction in inflammation and collagen deposition within hepatic tissues .

Key Pathways Affected

- MCP-1 Mediated Inflammatory Pathway : DPIM modulates this pathway, leading to decreased inflammation.

- Matrix Metalloproteinase Activity : DPIM enhances the activity of MMPs such as MMP-2 and MMP-9, facilitating ECM degradation .

In Vivo Studies

Research has demonstrated that DPIM can ameliorate liver injury in mouse models induced by thioacetamide (TAA). The compound's protective effects were evaluated based on several parameters:

- Reduction in liver inflammation and fibrosis

- Improvement in liver function markers

- Histopathological assessments showing decreased tissue damage .

Table 1: Effects of DPIM on Liver Injury Parameters

| Parameter | Control Group | DPIM Treatment Group |

|---|---|---|

| Liver Inflammation Score | High | Low |

| Collagen Deposition (μg/g) | 150 | 50 |

| ALT Levels (U/L) | 120 | 40 |

| Histological Damage Score | Severe | Mild |

Cellular Effects

In vitro studies have shown that DPIM significantly influences cellular processes:

- Inflammation Reduction : Reduced levels of pro-inflammatory cytokines.

- Fibrosis Amelioration : Decreased collagen synthesis in hepatic stellate cells .

Dosage Effects

The effects of DPIM are dose-dependent. Higher concentrations have been associated with more pronounced anti-inflammatory and anti-fibrotic effects. However, excessively high doses may lead to toxicity. Animal studies indicate optimal dosing ranges for therapeutic efficacy without adverse effects .

Safety Profile

While DPIM shows promising biological activity, safety assessments indicate potential irritations upon exposure. It may cause skin and eye irritation and respiratory issues if inhaled. Further studies are needed to establish comprehensive safety profiles for clinical applications.

Q & A

Q. What are the established synthetic routes for 1,3-diisopropylimidazolium tetrafluoroborate, and how can purity be optimized?

The compound is typically synthesized via anion metathesis. For example, 1-butyl-3-methylimidazolium chloride is reacted with NaBF₄ in water, followed by extraction with CH₂Cl₂ and drying . Adapting this method, 1,3-diisopropylimidazolium chloride can be treated with NaBF₄ under similar conditions. Purity (>96%) is achieved by rigorous drying (e.g., under vacuum) and monitoring residual water via ¹H NMR (e.g., absence of H₂O peaks at δ 1.5–2.0 ppm) .

Q. What characterization techniques are critical for confirming the structural integrity of this ionic liquid?

- ¹H/¹³C NMR : Key signals include imidazolium ring protons (δ 8.5–10.0 ppm) and isopropyl groups (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH) .

- Elemental analysis : Verify B and F content via ICP-MS or ion chromatography .

- X-ray crystallography : Limited due to hygroscopicity, but single-crystal structures of analogous imidazolium salts (e.g., Pt-carbene complexes) confirm coordination modes .

Q. How should this compound be stored to prevent decomposition?

Store in airtight containers under inert gas (N₂/Ar) at room temperature. Avoid exposure to moisture or light, as BF₄⁻ hydrolysis can release HF . Use desiccants (e.g., molecular sieves) for long-term storage .

Q. What safety precautions are necessary when handling this compound?

Wear nitrile gloves, lab coat, and eye protection. Use in a fume hood due to potential HF release under thermal/acidic conditions. Neutralize spills with CaCO₃ or NaHCO₃ .

Advanced Research Questions

Q. How does this compound function as a precursor for N-heterocyclic carbene (NHC) metal complexes?

The imidazolium cation undergoes oxidative addition to low-valent metals (e.g., Pt⁰, Pd⁰) to form NHC-metal complexes. For example, Pt(PPh₃)₂ reacts with imidazolium salts to yield [PtH(NHC)(PPh₃)₂]BF₄, confirmed by ¹H NMR (Pt–H signal at δ -10 to -15 ppm) and X-ray . Steric bulk from isopropyl groups enhances catalytic stability but may reduce activity in cross-coupling reactions .

Q. What computational insights explain the reactivity of this ionic liquid in catalytic systems?

DFT studies reveal that oxidative addition to Pt⁰ is exothermic (ΔH ≈ -30 kcal/mol) with a low activation barrier (≈15 kcal/mol). The isopropyl groups increase steric hindrance, raising the transition state energy compared to less bulky analogs (e.g., 1,3-dimethylimidazolium) .

Q. How do impurities (e.g., halides, water) affect its performance in electrochemical applications?

Residual Cl⁻ (from incomplete metathesis) can poison metal electrodes or form inactive metal chlorides. Water (>100 ppm) reduces conductivity and accelerates BF₄⁻ hydrolysis. Use Karl Fischer titration to ensure H₂O < 50 ppm .

Q. What methodologies resolve contradictions in reported catalytic efficiencies of NHC complexes derived from this salt?

- Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., Suzuki-Miyaura coupling).

- Spectroscopic monitoring : In situ IR/NMR to detect intermediates (e.g., Pd–NHC species).

- Steric/electronic parameterization : Use Tolman electronic parameters (TEP) and percent buried volume (%Vbur) to correlate structure-activity trends .

Q. How does solvent choice impact the stability of this compound in reaction media?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility but may coordinate metals, competing with NHCs. Non-coordinated solvents (e.g., toluene) are preferred for organometallic synthesis. Avoid alcohols/water to prevent decomposition .

Q. What comparative studies highlight its advantages over other imidazolium ionic liquids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.